Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Vue d'ensemble

Description

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a flavonoid glycoside predominantly found in various plants. This compound is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties . It is a derivative of isorhamnetin, which is a methylated form of quercetin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside typically involves the glycosylation of isorhamnetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation uses glycosyl donors and catalysts under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound generally involves extraction from plant sources, such as the fruits and leaves of Hippophae rhamnoides L. Various extraction methods, including solvent extraction, microwave-assisted extraction, and ultrasonic extraction, are employed to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides. These products can have different pharmacological properties and applications .

Applications De Recherche Scientifique

Antioxidant Activity

Isorhamnetin and its derivatives, including i-Rha-gal, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that i-Rha-gal exhibited significant antioxidant activity in vitro, suggesting its potential use as a dietary supplement to combat oxidative damage .

Anti-inflammatory Effects

i-Rha-gal has shown promise in reducing inflammation. In a controlled study involving human cell lines, the compound was found to inhibit the production of pro-inflammatory cytokines. This suggests that it may be beneficial in managing inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of flavonoids, including i-Rha-gal. In vitro experiments indicated that i-Rha-gal could induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .

Cardiovascular Health

Research has indicated that flavonoids can improve cardiovascular health by enhancing endothelial function and reducing blood pressure. i-Rha-gal's ability to modulate vascular function was demonstrated in animal models, where it improved blood flow and reduced arterial stiffness .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, i-Rha-gal is being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its incorporation into skincare products may help mitigate the effects of UV radiation and environmental stressors on the skin .

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various flavonoids, including i-Rha-gal. The results showed that i-Rha-gal had a higher radical scavenging activity compared to other tested compounds, making it a candidate for functional food development aimed at enhancing health through diet .

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, supplementation with isorhamnetin derivatives led to significant reductions in inflammatory markers compared to a placebo group. This highlights the therapeutic potential of i-Rha-gal in managing autoimmune diseases .

Case Study 3: Anticancer Activity

A laboratory study assessed the effects of i-Rha-gal on breast cancer cell lines. The findings revealed that treatment with i-Rha-gal resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in oncology .

Mécanisme D'action

The mechanism of action of isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines

Anticancer Activity: The compound induces apoptosis, inhibits cell proliferation, and prevents metastasis by modulating various signaling pathways.

Comparaison Avec Des Composés Similaires

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoid glycosides. Similar compounds include:

Quercetin 3-O-rhamnoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Kaempferol 3-O-rhamnoside: Known for its anticancer and cardioprotective effects.

Rutin: A glycoside of quercetin with strong antioxidant activity

Activité Biologique

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside (also known as isorhamnetin glycoside) is a flavonoid glycoside derived from isorhamnetin, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

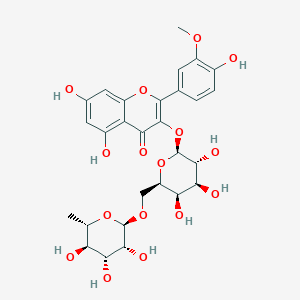

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of rhamnose and galactose sugars attached to the isorhamnetin backbone. The molecular formula is . Its structural formula can be represented as follows:

1. Antioxidant Activity

Isorhamnetin and its glycosides exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Isorhamnetin Glycosides

| Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25.6 | 18.4 |

| Isorhamnetin 3-O-rhamnoside | 30.2 | 22.5 |

| Isorhamnetin | 15.8 | 12.9 |

2. Anti-inflammatory Effects

Research indicates that isorhamnetin glycosides possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that these compounds could significantly reduce the expression of inflammatory markers .

Case Study: Inhibition of Inflammation in Mouse Models

A study conducted on mice with induced psoriasis-like skin inflammation showed that treatment with isorhamnetin glycosides reduced the severity of skin lesions and downregulated mRNA levels of inflammatory factors .

3. Anticancer Activity

Isorhamnetin glycosides have been evaluated for their anticancer potential against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The MTT assay results indicated that these compounds exhibit cytotoxic effects, with IC50 values significantly lower than those of conventional chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Isorhamnetin Glycosides on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin (IC50) |

|---|---|---|

| MCF-7 | 10.9 | Lower (1.5 times more potent) |

| A549 | 37.9 | Comparable |

| HepG2 | 26.5 | Lower |

The mechanisms underlying the biological activities of isorhamnetin glycosides involve multiple pathways:

- Antioxidant Mechanism : The flavonoid structure allows for electron donation, neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling pathway leads to decreased expression of inflammatory cytokines.

- Apoptotic Induction : Activation of intrinsic apoptotic pathways in cancer cells, promoting cell death through caspase activation .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Keioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107740-46-5 | |

| Record name | Keioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 186 °C | |

| Record name | Keioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.